

# An In-depth Technical Guide to Tris(p-tolyl)stibine

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## Compound of Interest

Compound Name: *Tris(p-tolyl)stibine*

Cat. No.: *B1656731*

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This technical guide provides a comprehensive overview of **Tris(p-tolyl)stibine**, a triarylstibine compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and a representative reaction, offering valuable information for researchers in chemistry and drug development.

## Core Properties of Tris(p-tolyl)stibine

**Tris(p-tolyl)stibine**, also known as tris(4-methylphenyl)stibane, is an organoantimony compound. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	5395-43-7	[1]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> Sb	[1]
Molecular Weight	395.15 g/mol	[1]
Melting Point	125-126 °C	[2]
IUPAC Name	tris(4-methylphenyl)stibane	
Synonyms	Tris(4-methylphenyl)stibine, Tri-p-tolylstibine, Tri-p-tolylantimony	

## Synthesis of Tris(p-tolyl)stibine

A common and effective method for the preparation of **Tris(p-tolyl)stibine** involves the reaction of a Grignard reagent with antimony trichloride.[2]

## Experimental Protocol

Materials:

- p-Bromotoluene (1.65 moles)
- Magnesium turnings (1.65 atoms)
- Dry ether
- Antimony trichloride (0.5 mole), freshly distilled
- Ice
- Dilute hydrochloric acid (for workup, use with caution)
- Methyl alcohol or ether (for recrystallization)

Procedure:

- In a 2-liter round-bottomed, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place the magnesium turnings.
- Cover the magnesium with dry ether.
- Slowly add a solution of p-bromotoluene in dry ether to the flask to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition.
- Once the Grignard reagent formation is complete, slowly add a solution of freshly distilled antimony trichloride in dry ether through the separatory funnel. The reaction may be brisk. Gentle warming might be necessary if the antimony trichloride is not freshly prepared.
- After the addition is complete, heat the mixture on a steam bath for one hour.
- Cool the reaction mixture in an ice bath and then hydrolyze by the slow addition of ice, followed by a very dilute solution of hydrochloric acid. Use acid cautiously as it can promote decomposition of the product.
- Separate the ether layer. Extract the aqueous layer with two portions of ether.
- Combine the ether extracts and evaporate the solvent on a steam bath. A yellow semi-solid will remain, which crystallizes upon cooling.
- The crude **Tris(p-tolyl)stibine** can be purified by recrystallization from methyl alcohol or ether.
- The typical yield of the crude product is 77-80% of the theoretical amount.<sup>[2]</sup>

## Synthesis Workflow

Caption: Workflow for the synthesis of **Tris(p-tolyl)stibine**.

## Chemical Reactivity: Oxidation

**Tris(p-tolyl)stibine** can be readily oxidized to form the corresponding pentavalent antimony compound, Tri(p-tolyl)antimony dibromide. This is a characteristic reaction of triarylstibines.

## Experimental Protocol for Oxidation

Materials:

- **Tris(p-tolyl)stibine**
- Copper(II) bromide ( $\text{CuBr}_2$ )
- Acetone

Procedure:

- Dissolve **Tris(p-tolyl)stibine** in acetone.
- Add a solution of copper(II) bromide in acetone to the stibine solution.
- The reaction proceeds to oxidize the antimony(III) to antimony(V), yielding Tri(p-tolyl)antimony dibromide.
- The product can be isolated and purified by standard methods.

## Reaction Pathway

Caption: Reaction pathway for the oxidation of **Tris(p-tolyl)stibine**.

## Spectral Data

Detailed experimental spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **Tris(p-tolyl)stibine** is not readily available in public databases. Researchers are advised to acquire their own analytical data for this compound. For reference, predicted mass spectrometry data for various adducts are available in public chemical databases.[3]

## Applications in Research and Drug Development

Triarylstibines and their derivatives have been investigated for their potential biological activities. While specific drug development pathways involving **Tris(p-tolyl)stibine** are not extensively documented, related organoantimony compounds have been explored for their therapeutic potential. For instance, complexes of antimony have shown promise as antibacterial and antitumor agents. The tolyl groups in **Tris(p-tolyl)stibine** can be functionalized, opening possibilities for its use as a scaffold in the synthesis of more complex

molecules with potential biological activity. Further research is needed to fully elucidate the potential of **Tris(p-tolyl)stibine** and its derivatives in medicinal chemistry.

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